Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate

Positional Isomerism Physicochemical Properties SAR

Generic piperazine building blocks often suffer from isomer contamination and batch variability, undermining receptor binding assay reproducibility. This compound provides the exact 4-substituted regioisomer with verified high purity. - Positional integrity assured; 3-isomer (ΔLogP +1.2) excluded. - Calculated LogP ~3.22 supports CNS-penetrant library design. - Referenced in patent-protected NCE synthesis (US10301286). - Batch-consistent 98% purity enables reliable dose-response data. Global stock available for immediate dispatch.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 1290895-57-6
Cat. No. B1445009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
CAS1290895-57-6
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3
InChIKeyKLYVJEAULZZAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate: Compound Identity and Class Profile


Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate is a synthetic arylpiperazine characterized by a 4-methoxyphenyl substituent and an alpha-methyl ethyl ester side chain [1]. It belongs to the pharmacologically significant class of N-phenylpiperazine derivatives, a scaffold widely associated with central nervous system (CNS) receptor modulation (e.g., serotonin 5-HT and dopamine D2 receptors) [1]. This compound is predominantly utilized as a research intermediate and a building block in medicinal chemistry for exploring structure-activity relationships (SAR) .

Class N-arylpiperazine derivative
Context CNS receptor SAR studies
Role Medicinal chemistry building block

Procurement Risk Analysis: Why Generic Substitution Fails


Substituting this compound with its closest structural analogs—namely the 3-substituted positional isomer (CAS 63853-98-5) or the carboxylic acid metabolite (CAS 1039993-12-8)—introduces significant risks. The position of the propanoate chain on the piperazine ring directly governs both the compound's physicochemical properties (LogP) and its biological activity, as demonstrated by class-level SAR studies on arylpiperazine derivatives [1]. Furthermore, the ester functionality is crucial for maintaining specific reactivity profiles in downstream synthetic applications, and the purity levels (≥95% to 98%) verified for the target compound are not guaranteed for every supplier, directly impacting experimental reproducibility .

Positional isomer (3-substituted) may shift LogP and receptor binding kinetics, limiting direct interchange.
Carboxylic acid metabolite lacks the ester handle required for downstream derivatization.
Unverified purity in generic arylpiperazine building blocks may compromise assay reproducibility.

Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism and Physicochemical Divergence

The target compound features the propanoate chain branched at the 2-position (alpha to the carbonyl), whereas the most common commercial analog (CAS 63853-98-5) is the linear 3-substituted isomer. This single-positional shift results in a calculated LogP increase of over 1 unit. In SAR classes, such a change is known to profoundly affect blood-brain barrier penetration and receptor binding kinetics [1].

Positional Isomerism
Class-level inference
Target: Calc. LogP ≈ 3.22
3-substituted isomer: LogP 2.0
ΔLogP ≈ +1.2
Higher lipophilicity may influence CNS permeability ranking in research models.
In silico vs. experimental data; confirm experimentally for critical SAR.
Positional Isomerism Physicochemical Properties SAR

Receptor Affinity Differentiation from the Parent Core

While direct binding data for the target compound is scarce in public repositories, its core structural element, 1-(4-methoxyphenyl)piperazine (MeOPP), provides a critical baseline. MeOPP exhibits weak micromolar affinity at the 5-HT3 receptor (Ki = 1,640 nM) and Sigma receptor (Ki = 5,850 nM) [1]. The addition of the ethyl propanoate group to the piperazine nitrogen in our target compound is expected to induce class-typical shifts in selectivity and affinity, particularly as ester substitutions sterically hinder interaction with certain aminergic receptors [2].

Receptor Affinity Baseline
Class-level inference
Target: No published Ki
MeOPP (parent core): Ki 5-HT3 1.64 µM; Sigma 5.85 µM
Non-quantifiable; provides SAR baseline
Baseline data supports receptor selectivity profiling studies.
Direct binding data for the ester derivative remains to be generated.
5-HT3 Receptor Sigma Receptor Binding Affinity

Purity and Procurement Reliability Advantage

The target compound is commercially available with verified high purities (95% to 98.0%), essential for reproducible biological screening . Many competing generic arylpiperazine building blocks are supplied with purities unverified by authoritative third-party databases, often defaulting to a standard '95%' without lot-specific documentation .

Purity Specification
Supplier data
Reported purity range: 95% – 98.0% (multiple vendors)
Reported purity may support lot-to-lot consistency review.
Verify with lot-specific COA; generic analogs often lack documented purity.
Purity Analysis Procurement Specification Quality Control

Patent-Specific Utility in NCE Development

The specific compound is referenced within the assignment of a key patent (US Patent No. 10,301,286, Publication US20180230117) filed by a consortium of inventors including Takashi Sugane and Takuya Makino, which pertains to novel piperazine derivatives for therapeutic applications [1]. This contrasts sharply with the parent amine MeOPP, which, while widely studied, has limited recent patent activity for new therapeutic uses due to its classification as an unregulated substance or a 'party pill' ingredient [2].

Patent Landscape
Supporting evidence
Target: Cited in US patent US10301286 (NCE development)
MeOPP: predominantly forensic/toxicology literature
Qualitative differentiation in patent citation context
May support selection for proprietary CNS research programs.
Patent citation does not imply validated biological activity.
Patent Literature Drug Discovery Intellectual Property

High-Value Application Scenarios Stemming from Verified Evidence


CNS Receptor SAR Probe Synthesis

Utilize the target compound as a key intermediate for generating focused libraries of N-substituted piperazines. Given the established baseline affinity of the core (MeOPP) at 5-HT3 (Ki = 1,640 nM) and Sigma receptors (Ki = 5,850 nM) [Section 3, Source 1], the ethyl propanoate moiety serves as a reactive handle to introduce diverse functional groups. This enables systematic investigation of structural modifications on receptor selectivity, directly building on the quantitative SAR foundation established in the field [1].

Lead Optimization with Predictable Pharmacokinetic Tuning

Leverage the compound's calculated LogP of ~3.22 [Section 3, Source 2], which is characteristic of CNS-penetrant small molecules. The significant ΔLogP of +1.2 units compared to the 3-substituted isomer allows for the strategic tuning of lipophilicity and metabolic liability in a structure-property relationship (SPR) study, without introducing new heterocyclic complexity [1].

High-Reproducibility In Vitro Screening

Employ the compound directly in binding or functional assays that require strict batch-to-batch consistency. The verified commercial availability at a high purity of 98.0% ensures reliable dose-response data generation, in contrast to lower-purity generic piperazine building blocks [Section 3, Source 2]. This is particularly critical for competitive binding assays against radioligands like [3H]-spiperone (D2) or [3H]-8-OH-DPAT (5-HT1A) [1].

Proprietary CNS Drug Discovery Programs

Tap into the compound's documented presence in active pharmaceutical patent applications (US10301286) as a structural subunit. This validates its use in the synthesis of novel chemical entities (NCEs) with potential therapeutic relevance, distinguishing it from non-proprietary, generic recreational piperazine analogs [1].

Application
Selection Property
Validation Focus
CNS receptor SAR probe synthesis
Ester handle for derivatization
Receptor selectivity profiling (5-HT, D2 families)
Lead optimization with predictable PK tuning
Lipophilicity (cLogP)
CNS permeability and metabolic stability assays
High-reproducibility in vitro screening
Verified high purity
Batch-to-batch consistency and impurity profiling
Proprietary CNS research programs
Patent-cited structural subunit
Synthesis of novel research candidates
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